5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR
Description
The compound 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one (AldrichCPR) belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold renowned for its pharmacological versatility. This derivative features a 5,6-dimethyl substitution on the thiophene ring and a 2-propynylsulfanyl group at position 2 of the pyrimidinone core (Figure 1). Such modifications are designed to enhance target binding and metabolic stability. Thienopyrimidinones are widely studied for antiviral, anticancer, and kinase-inhibitory activities . AldrichCPR is specifically cataloged as a research chemical by Sigma-Aldrich, though its detailed biological data remain proprietary.
Properties
IUPAC Name |
5,6-dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-4-5-15-11-12-9(14)8-6(2)7(3)16-10(8)13-11/h1H,5H2,2-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOPPIRDDLLRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR typically involves multi-step reactions. One common method includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-ynylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized thienopyrimidine derivatives with diverse substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer activity, particularly against melanoma cell lines.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent-Driven Target Specificity: AldrichCPR’s 2-propynylsulfanyl group introduces a compact, electron-rich moiety, contrasting with bulkier substituents like 4-nitrophenyl (DNTP) or 5-nitrothiophen-2-yl (Compound 25). This likely impacts binding to hydrophobic pockets (e.g., in HIV-1 RT or integrase) . Compound 5a, with a benzylamino group, demonstrates enhanced cytotoxicity against melanoma cells, suggesting that polar substituents at position 2 improve anticancer activity .
Antiviral Activity :
- DNTP (4-nitrophenyl) shows RNase H inhibition but faces resistance from mutations in the p51 subunit of HIV-1 RT (e.g., C280A/T286A) .
- Compound 25 (5-nitrothiophen-2-yl) is selective for HIV-1 integrase, highlighting how nitro-aromatic groups favor IN over RNase H binding . AldrichCPR’s propynylsulfanyl group may offer broader antiviral targeting due to its alkyne-driven reactivity.
Anticancer Potential: Hybrid derivatives (e.g., thienopyrimidinone-oxadiazol conjugates) exhibit anti-proliferative effects via VEGFR-2 inhibition, leveraging spacer groups to occupy kinase domains . AldrichCPR’s lack of a hybrid structure suggests divergent mechanisms, possibly targeting kinases directly or DNA repair pathways .
Physicochemical Properties :
- The 2-propynylsulfanyl group in AldrichCPR likely enhances solubility compared to nitro-substituted analogues (e.g., DNTP), which may suffer from poor bioavailability due to high hydrophobicity .
Biological Activity
5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as AldrichCPR, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H12N2S
- Molecular Weight : 204.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thieno[2,3-d]pyrimidine core with methyl and propynylsulfanyl substituents that contribute to its unique biological profile.
Anticancer Properties
Research indicates that AldrichCPR exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity of AldrichCPR
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction via caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Antimicrobial Activity
AldrichCPR has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Efficacy of AldrichCPR
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Apoptosis Induction : AldrichCPR activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.
- Membrane Disruption : In bacteria, AldrichCPR disrupts membrane integrity, leading to increased permeability and eventual cell death.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 cells, treatment with AldrichCPR resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Case Study 2: Bacterial Infection Model
In vivo studies using a mouse model infected with Staphylococcus aureus showed that administration of AldrichCPR significantly reduced bacterial load in tissues compared to untreated controls.
Q & A
Basic: What are the common synthetic routes for 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how are intermediates characterized?
Answer:
The synthesis typically involves reductive amination or oxidation of precursor molecules. For example, thieno[2,3-d]pyrimidine derivatives can be synthesized via oxidation of methanol intermediates using Dess-Martin periodinane (DMP), achieving yields up to 91% . Intermediates are characterized using spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) to verify substituent positions and purity. For instance, methyl groups in the 5,6-positions appear as singlets in ¹H NMR, while the propynylsulfanyl moiety shows distinct alkyne and thioether signals .
Advanced: How can reaction conditions be optimized for reductive amination in synthesizing thieno[2,3-d]pyrimidine derivatives?
Answer:
Optimization focuses on:
- pH control : Maintaining pH ~6 during reductive amination stabilizes intermediates and prevents decomposition .
- Reagent selection : Sodium cyanoborohydride is preferred for selective reduction of imine intermediates over aldehydes.
- Substrate compatibility : Bulky or electron-deficient amines (e.g., 2,5-dichloroaniline) may require pre-formation of imine intermediates to avoid low yields .
Basic: What spectroscopic methods are used to confirm the structure of thieno[2,3-d]pyrimidine derivatives?
Answer:
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–3.0 ppm).
- ¹³C NMR : Identifies quaternary carbons (e.g., C=O at ~160 ppm, thioether carbons at ~120 ppm).
- IR spectroscopy : Detects carbonyl (1700–1750 cm⁻¹) and C≡C stretches (2100–2260 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR data when substituents affect chemical shifts?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings.
- Computational modeling : Predicts chemical shifts using density functional theory (DFT) and compares them to experimental data.
- Isotopic labeling : For ambiguous signals, deuterated analogs or ¹⁵N labeling clarifies assignments .
Basic: What is the role of dihydrofolate reductase (DHFR) inhibition in the biological activity of this compound?
Answer:
Thieno[2,3-d]pyrimidines act as DHFR inhibitors by mimicking dihydrofolate, disrupting nucleotide synthesis. Activity is assessed via:
- Enzyme assays : Measuring IC₅₀ values using recombinant DHFR.
- Cellular assays : Testing antiproliferative effects in cancer cell lines (e.g., HeLa) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved DHFR inhibition?
Answer:
- Substituent modulation : Electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position enhance binding to DHFR’s hydrophobic pocket.
- Hybrid analogs : Conjugation with L-glutamate (e.g., compound 4g in ) improves cellular uptake via folate transporters.
- Molecular docking : Virtual screening identifies derivatives with optimal hydrogen bonding to DHFR’s active site (e.g., Asp27, Leu28) .
Basic: What computational methods are used in virtual screening for this compound?
Answer:
- Pharmacophore modeling : Identifies essential features (e.g., ketol, carboxylic acid groups) for DHFR binding .
- Molecular dynamics (MD) : Simulates ligand-receptor interactions to prioritize candidates with stable binding poses.
- ADMET prediction : Evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Advanced: How can researchers integrate computational predictions with experimental data to address discrepancies?
Answer:
- Iterative refinement : Use experimental IC₅₀ values to recalibrate docking scores or force field parameters.
- Free energy perturbation (FEP) : Quantifies binding energy differences between predicted and observed active/inactive analogs.
- Crystallography : Resolve X-ray structures of ligand-DHFR complexes to validate computational models .
Basic: How can researchers verify the purity and identity of this compound without vendor-provided analytical data?
Answer:
- HPLC-MS : Confirms molecular weight and purity (≥95% by UV integration).
- Elemental analysis : Validates C, H, N, S content within 0.4% of theoretical values.
- Melting point : Sharp decomposition points (>300°C) indicate crystalline purity .
Advanced: How can yield variations in reactions with different amines be systematically analyzed?
Answer:
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.
- Steric/electronic analysis : Correlate amine properties (Hammett σ values, Taft steric parameters) with yields. For example, electron-rich aryl amines (e.g., 4-methoxyaniline) achieve higher yields (87%) than bulky analogs (57%) .
- Mechanistic probes : Isotope labeling (e.g., ¹⁵N) tracks imine formation efficiency in reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
